molecular formula C4H12Cl2N2 B12949239 Piperazine-13C4 Dihydrochloride

Piperazine-13C4 Dihydrochloride

Cat. No.: B12949239
M. Wt: 163.03 g/mol
InChI Key: CVVIJWRCGSYCMB-QLLNYKDXSA-N
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Description

Piperazine-13C4 Dihydrochloride is a stable isotope-labeled compound with the molecular formula 2ClH·13C4H10N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine-13C4 Dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from protonated piperazine without the need for a protecting group .

Industrial Production Methods

Industrial production of piperazine derivatives often employs heterogeneous catalysis by metal ions supported on commercial polymeric resins. Reactions can proceed at room or higher temperatures in common solvents. Microwave acceleration of synthetic reactions has also been explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine-13C4 Dihydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Conditions often involve the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Piperazine-13C4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.

    Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.

    Industry: Applied in the production of polymers and other materials.

Mechanism of Action

Piperazine-13C4 Dihydrochloride exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic compound used in various pharmaceutical applications.

    N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

    N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

Piperazine-13C4 Dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions and metabolic pathways .

Properties

Molecular Formula

C4H12Cl2N2

Molecular Weight

163.03 g/mol

IUPAC Name

(2,3,5,6-13C4)1,4-diazinane;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1+1,2+1,3+1,4+1;;

InChI Key

CVVIJWRCGSYCMB-QLLNYKDXSA-N

Isomeric SMILES

[13CH2]1[13CH2]N[13CH2][13CH2]N1.Cl.Cl

Canonical SMILES

C1CNCCN1.Cl.Cl

Origin of Product

United States

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